molecular formula C10H9ClN2O2 B13654731 2-Chloro-5,7-dimethoxyquinazoline

2-Chloro-5,7-dimethoxyquinazoline

Cat. No.: B13654731
M. Wt: 224.64 g/mol
InChI Key: IVSMTIAEDVAECM-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often avoid the use of hazardous solvents and reagents, focusing instead on greener alternatives. For example, the use of glacial acetic acid and DMF is minimized, and the chlorination process is optimized to reduce the use of phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .

Scientific Research Applications

2-Chloro-5,7-dimethoxyquinazoline has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxyquinazoline, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival. This mechanism is crucial for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other quinazoline derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-5,7-dimethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3

InChI Key

IVSMTIAEDVAECM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC=C2C(=C1)OC)Cl

Origin of Product

United States

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